molecular formula C14H18ClNO B7505327 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one

3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one

Cat. No. B7505327
M. Wt: 251.75 g/mol
InChI Key: CZEBGBPIGHPJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as CCP, is a designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant and a psychoactive substance that is widely used in research laboratories for scientific purposes. CCP is a highly sought-after compound due to its ability to produce a range of biochemical and physiological effects.

Mechanism of Action

3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increased activation of the central nervous system, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one produces a range of effects on the central nervous system, including increased alertness, euphoria, and stimulation. It also produces a range of physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a high potential for abuse and dependence, and its use can lead to a range of adverse effects, including psychosis, seizures, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is a valuable tool for studying the effects of synthetic cathinones on the central nervous system. It is readily available, and its synthesis method is well-established. However, its use is associated with a range of safety concerns, and its effects on the human body are not well-understood. Therefore, caution should be exercised when using 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one in laboratory experiments.

Future Directions

There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new drugs based on the structure of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one for the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one on the central nervous system and its potential for abuse and dependence. Further research is also needed to understand the mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one and its interaction with neurotransmitter systems.

Synthesis Methods

3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is synthesized by reacting 3-(3-chloro-4-methylphenyl)propan-1-ol with pyrrolidine and a reducing agent. The reaction is carried out in the presence of an acid catalyst and a solvent. The resulting product is then purified using various methods, including recrystallization and column chromatography. The synthesis method for 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is well-established, and the compound is readily available for research purposes.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is widely used in research laboratories to study its effects on the central nervous system. It is commonly used as a reference compound for the development of new psychoactive substances. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is also used to study the mechanism of action of synthetic cathinones and their interaction with neurotransmitter systems. In addition, 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is used in the development of new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11-4-5-12(10-13(11)15)6-7-14(17)16-8-2-3-9-16/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBGBPIGHPJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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